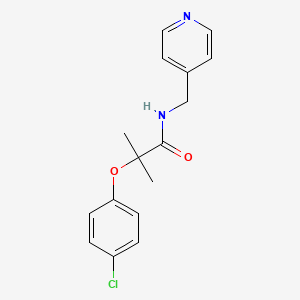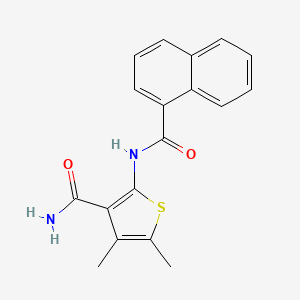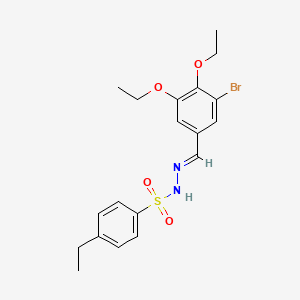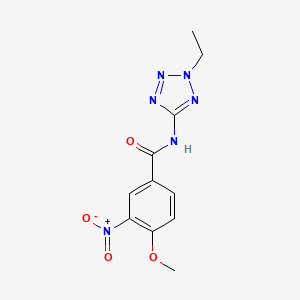
2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, commonly known as milrinone, is a phosphodiesterase-3 inhibitor that is used in the treatment of heart failure. Milrinone was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
Milrinone works by inhibiting the breakdown of cAMP by phosphodiesterase-3 (PDE3), which leads to an increase in intracellular cAMP levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output.
Biochemical and Physiological Effects:
Milrinone has both biochemical and physiological effects on the body. Biochemically, milrinone increases intracellular cAMP levels and activates PKA, which leads to an increase in calcium ion influx into the cardiac myocytes. This increase in calcium ion influx leads to an increase in cardiac contractility and cardiac output. Physiologically, milrinone improves cardiac function by increasing cardiac output and reducing afterload. It also has vasodilatory effects, which can help to reduce afterload and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
Milrinone has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied for its potential therapeutic applications. It is also relatively easy to synthesize and has a long shelf life. However, milrinone has several limitations for lab experiments. One limitation is that it can be difficult to work with due to its low solubility in water. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of milrinone. One direction is the development of new formulations of milrinone that improve its solubility and reduce its toxicity. Another direction is the study of milrinone in combination with other drugs for the treatment of heart failure and other conditions. The development of new analogs of milrinone with improved pharmacokinetic and pharmacodynamic properties is also an area of active research. Additionally, the study of milrinone in animal models of disease can provide valuable insights into its potential therapeutic applications.
Synthesemethoden
Milrinone is synthesized by reacting 4-chlorophenol with 2-methyl-2-chloropropane in the presence of a base to form 2-(4-chlorophenoxy)-2-methylpropanol. This intermediate is then reacted with 4-pyridinemethanamine to form milrinone. The synthesis of milrinone is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Milrinone has been extensively studied for its potential therapeutic applications in the treatment of heart failure. It is a positive inotropic agent that increases cardiac output by increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP). Milrinone has also been shown to have vasodilatory effects, which can help to reduce afterload and improve cardiac function. In addition to its cardiovascular effects, milrinone has been studied for its potential use in the treatment of other conditions, such as pulmonary hypertension and sepsis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,21-14-5-3-13(17)4-6-14)15(20)19-11-12-7-9-18-10-8-12/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIOEGHFNKOMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B5739400.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)

![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)



![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)